molecular formula C23H19N5O6 B11441512 methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate

methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate

Cat. No.: B11441512
M. Wt: 461.4 g/mol
InChI Key: LUJNLPDZQHJPHN-UHFFFAOYSA-N
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Description

Methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.

Scientific Research Applications

Methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate
  • Methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[3,4-d]pyrimidin-3-yl)pyridine-3-carboxylate

Uniqueness

The uniqueness of methyl 2-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl)pyridine-3-carboxylate lies in its specific structural features, such as the methoxyphenyl carbamoyl group and the pyrido[2,3-d]pyrimidine core. These features confer unique chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C23H19N5O6

Molecular Weight

461.4 g/mol

IUPAC Name

methyl 2-[1-[2-(2-methoxyanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate

InChI

InChI=1S/C23H19N5O6/c1-33-17-10-4-3-9-16(17)26-18(29)13-27-19-14(7-5-11-24-19)21(30)28(23(27)32)20-15(22(31)34-2)8-6-12-25-20/h3-12H,13H2,1-2H3,(H,26,29)

InChI Key

LUJNLPDZQHJPHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)C4=C(C=CC=N4)C(=O)OC

Origin of Product

United States

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